Araneosol

Vue d'ensemble

Description

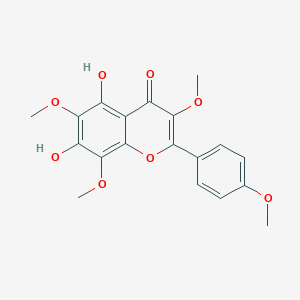

Araneosol is a flavonoid compound that can be isolated from the plant Herissantia tiubae, which belongs to the Malvaceae family . It has a molecular formula of C₁₉H₁₈O₈ and a molecular weight of 374.34 g/mol . Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Araneosol can be synthesized through various synthetic routes. One common method involves the use of flavone derivatives as starting materials. The synthesis typically involves multiple steps, including hydroxylation, methylation, and cyclization reactions . The reaction conditions often require the use of catalysts such as palladium on carbon and solvents like dimethyl sulfoxide.

Industrial Production Methods

Industrial production of this compound involves the extraction of the compound from Herissantia tiubae using solvents such as ethanol or methanol . The plant material is first dried and ground into a fine powder, which is then subjected to solvent extraction. The extract is concentrated and purified using techniques like column chromatography to obtain pure this compound.

Analyse Des Réactions Chimiques

Types of Reactions

Araneosol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert this compound into dihydroflavonoids.

Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized flavonoid derivatives.

Reduction: Dihydroflavonoids.

Substitution: Alkylated and acylated flavonoid derivatives.

Applications De Recherche Scientifique

Araneosol has a wide range of scientific research applications:

Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of flavonoids.

Biology: Studied for its antioxidant properties and its role in protecting cells from oxidative stress.

Medicine: Investigated for its potential anti-inflammatory and anticancer activities.

Industry: Utilized in the development of natural health products and dietary supplements.

Mécanisme D'action

Araneosol exerts its effects through various molecular targets and pathways:

Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes, thereby protecting cells from oxidative damage.

Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase.

Anticancer Activity: Induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

Quercetin: Another flavonoid with strong antioxidant and anti-inflammatory properties.

Kaempferol: Known for its anticancer and cardioprotective effects.

Luteolin: Exhibits anti-inflammatory and neuroprotective activities.

Uniqueness of Araneosol

This compound is unique due to its specific molecular structure, which includes multiple hydroxyl and methoxy groups. This structure contributes to its distinct biological activities and makes it a valuable compound for various scientific research applications .

Activité Biologique

Araneosol is a compound that has garnered attention for its biological activity, particularly in the context of its role as a bioaerosol. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Overview of this compound

This compound is classified as a type of organic aerosol primarily derived from biological sources. It is significant in atmospheric science due to its potential effects on climate and health, particularly through its interactions with cloud formation and precipitation processes. Understanding the biological activity of this compound involves examining its sources, composition, and the mechanisms by which it influences atmospheric processes.

Sources and Composition

This compound is predominantly generated from marine biota, including phytoplankton and bacterial activity. These organisms release organic matter into the atmosphere, contributing to the formation of bioaerosols. The primary components of this compound include:

- Organic Matter (OM) : Comprising polysaccharides, proteins, and lipids.

- Microbial Particles : Such as bacteria and fungal spores.

- Secondary Organic Aerosols (SOA) : Formed through atmospheric reactions involving volatile organic compounds (VOCs) emitted by biological sources.

Table 1: Composition of this compound

| Component | Percentage (%) | Description |

|---|---|---|

| Organic Matter | 5-10 | Includes polysaccharides and proteins |

| Microbial Particles | Variable | Bacteria and fungal spores |

| Secondary Organic Aerosols | Variable | Resulting from atmospheric reactions |

Biological Activity

The biological activity of this compound is primarily linked to its role in cloud condensation nuclei (CCN) and ice nuclei (IN) formation. Research indicates that these particles can significantly influence cloud properties and precipitation patterns.

- Cloud Condensation Nuclei (CCN) : this compound particles can act as CCN, facilitating the formation of cloud droplets. This process is crucial for cloud development and precipitation.

- Ice Nuclei (IN) : Certain components of this compound can serve as IN, promoting ice crystal formation in clouds, which affects weather patterns and climate.

Case Study 1: Marine Bioaerosols in the Southern Ocean

A study conducted in the Southern Ocean highlighted the role of marine bioaerosols in influencing cloud properties. During phytoplankton blooms, an increase in this compound concentrations was observed, correlating with enhanced CCN activity. The findings suggest that marine biological activity significantly contributes to atmospheric aerosol dynamics.

- Findings : Increased CCN concentrations were linked to higher organic aerosol emissions during bloom periods.

- Impact : Enhanced cloud formation and altered precipitation patterns were noted.

Case Study 2: Arctic Ocean Observations

Research in the Arctic Ocean demonstrated that this compound plays a critical role in cloud processes under pristine conditions. The study identified fluorescent aerosol particles (FAPs) predominantly composed of biological materials, indicating that marine sources significantly influence Arctic climate dynamics.

- Findings : FAPs were found to correlate with oceanic temperature and biological productivity.

- Impact : The study emphasized the importance of understanding biogenic aerosols in climate models.

Research Findings

Recent studies have focused on quantifying the abundance and diversity of this compound components using advanced analytical techniques. These investigations have revealed significant seasonal variations in bioaerosol concentrations, influenced by environmental conditions such as temperature and nutrient availability.

Table 2: Seasonal Variation of this compound Concentrations

| Season | Average Concentration (particles/L) | Key Influencing Factors |

|---|---|---|

| Winter | 5 | Low biological activity |

| Spring | 15 | Phytoplankton blooms |

| Summer | 20 | High temperatures |

| Autumn | 10 | Decreasing temperatures |

Propriétés

IUPAC Name |

5,7-dihydroxy-3,6,8-trimethoxy-2-(4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O8/c1-23-10-7-5-9(6-8-10)15-18(25-3)13(21)11-12(20)17(24-2)14(22)19(26-4)16(11)27-15/h5-8,20,22H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZIFGCHUAVTVIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C(=O)C3=C(C(=C(C(=C3O2)OC)O)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60964694 | |

| Record name | 5,7-Dihydroxy-3,6,8-trimethoxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60964694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50461-86-4 | |

| Record name | Araneosol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050461864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,7-Dihydroxy-3,6,8-trimethoxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60964694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.